molecular formula C10H11F B1330460 5-Fluoro-1,2,3,4-tetrahydronaphthalene CAS No. 700-45-8

5-Fluoro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B1330460
CAS No.: 700-45-8
M. Wt: 150.19 g/mol
InChI Key: HSYLVNKVCLHAAY-UHFFFAOYSA-N
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Description

5-Fluoro-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H11F. It is a fluorinated derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1,2,3,4-tetrahydronaphthalene typically involves the fluorination of 1,2,3,4-tetrahydronaphthalene. One common method is the reaction of 1,2,3,4-tetrahydronaphthalene with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluoro-substituted naphthols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its fully hydrogenated form, 5-fluorodecalin, using hydrogen gas and a metal catalyst such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

5-Fluoro-1,2,3,4-tetrahydronaphthalene is a fluorinated derivative of tetrahydronaphthalene that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 5-position of the naphthalene ring system. Its molecular formula is C_{10}H_{11}F, with a molecular weight of approximately 165.21 g/mol. The fluorine atom significantly influences the compound's chemical reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to act as a building block for various bioactive molecules. It serves as a precursor in the synthesis of compounds that interact with specific molecular targets in biological systems. Notably, it has been identified as a precursor to sulfonamide inhibitors that bind to chemokine receptors like CCR8, which are involved in inflammatory responses. This interaction can potentially reduce inflammation and modulate immune responses associated with certain diseases.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems. Preliminary studies suggest that it can modulate neurotransmitter release and receptor binding. This property is particularly relevant in the context of neurological disorders where neurotransmitter dysregulation occurs.

Antinociceptive Effects

In vivo studies have demonstrated that compounds related to this compound exhibit significant antinociceptive (pain-relieving) effects without causing respiratory depression or hyperlocomotion . This makes it a candidate for further investigation as a potential analgesic agent.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of various related compounds:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Fluorine at position 5Enhanced receptor binding; potential therapeutic uses
(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Chiral amine derivativePromising activity in modulating neurotransmitter systems
(S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Opposite enantiomerDifferent receptor interaction profiles
1,2,3,4-Tetrahydronaphthalen-1-amine No fluorine substitutionReduced stability and activity

Study on Antinociceptive Activity

A significant study involved evaluating the antinociceptive properties of a library of compounds including this compound derivatives. The results indicated that certain derivatives produced dose-dependent pain relief comparable to morphine without adverse effects on respiration . This finding suggests potential applications in pain management therapies.

Neuropharmacological Investigations

Another investigation focused on the compound's interaction with various neurotransmitter receptors. The study revealed that this compound could enhance neurotransmitter release in specific contexts, which may have implications for treating conditions like depression and anxiety disorders.

Properties

IUPAC Name

5-fluoro-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYLVNKVCLHAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342148
Record name 5-Fluoro-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-45-8
Record name 5-Fluoro-1,2,3,4-tetrahydronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A modified procedure of Mirsadehgi et al. was used (J. Org. Chem. 1989, 54, 3091). Boron trifluoride etherate (30.0 g, 26.8 mL, 0.21 mol) was dissolved and stirred in dimethoxyethane (50 mL) and cooled to 0° C. A solution of tetrahydro-1-naphthylamine (25 g, 0.17 mol) in dimethoxyethane (75 mL) was added dropwise and the solution was allowed to warm slowly to room temperature over the period of 1 hour. The reaction was cooled to 0° C. and a solution of t-butyl nitrite (18.0 g, 20.7 mL, 0.17 mol) in dimethoxyethane (75 mL) was added dropwise. The reaction was stirred for 2 hours at 0° C. upon which a large quantity of material crystallized. The solvent was removed in vacuo and chlorobenzene (200 mL) was charged to the reaction flask. The flask was stirred vigorously and heated to 135° C. (Caution: N2 evolution) for 1 hour until gas evolution ceased. The flask was cooled to room temperature and the solvent removed in vacuo. Kughelrohr distillation of the residue (1 mm Hg) afforded a yellow liquid. Wt: 14.4 g (56%). 1H NMR (300 MHz, CDCl3) δ 7.04 (dd, 1H), 6.83 (m, 2H), 2.75 (m, 4H), 1.80 (m, 4H).
Quantity
26.8 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
20.7 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the incorporation of 5-fluoro-1,2,3,4-tetrahydronaphthalene influence the properties of liquid crystal mixtures?

A1: The study [] demonstrates that incorporating this compound, particularly alongside other fluoro-substituted tetrahydronaphthalene derivatives, can significantly impact the physical properties of liquid crystal mixtures. This includes:

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